molecular formula C11H10O4 B1643152 Methyl 7-methoxy-1-benzofuran-2-carboxylate CAS No. 59254-09-0

Methyl 7-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B1643152
CAS No.: 59254-09-0
M. Wt: 206.19 g/mol
InChI Key: RRRJHZIXAVRXTJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions suggest that this compound may have similar effects, potentially interacting with ion channels and other proteins involved in cardiac function.

Cellular Effects

This compound influences various cellular processes and cell types. Benzofuran compounds have been reported to exhibit strong anti-tumor activities, suggesting that this compound may affect cell signaling pathways, gene expression, and cellular metabolism . These effects could lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. Benzofuran derivatives are known to act as enzyme inhibitors or activators, and they may bind to specific proteins or nucleic acids . For example, some benzofuran compounds have been shown to inhibit enzymes involved in microbial resistance, suggesting that this compound may exert its effects through similar mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that these compounds can maintain their biological activities over extended periods, although specific data on this compound are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Benzofuran derivatives have been studied for their dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. Benzofuran compounds are metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Benzofuran compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Methyl 7-methoxy-1-benzofuran-2-carboxylate, often involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Methyl 7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.

    Angelicin: A benzofuran compound with anti-cancer properties.

Uniqueness

Methyl 7-methoxy-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRJHZIXAVRXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (10 ml) was added dropwise to methanol (100 ml) with stirring under ice-cooling. 7-Methoxybenzo(b)furan-2-carboxylic acid (10 g) was successively added, and the mixture was refluxed under heating for 1 hr. After cooling, the solvent was evaporated under reduced pressure and the precipitated yellow crystals were collected by filtration to give methyl 7-methoxybenzo(b)furan-2-carboxylate (11.2 g). This was used in the next reaction without purification. Acetone oxime (4.8 g) was dissolved in tetrahydrofuran (100 ml), and butyllithium (1.6M hexane solution) (80 ml) was added dropwise to this solution at −5° C. with stirring. Thereafter, the mixture was stirred under ice-cooling for 1 hr, and a solution (50 ml) of methyl 7-methoxybenzo(b)furan-2-carboxylate (11.2 g) in tetrahydrofuran was added. The mixture was stirred at room temperature for 20 hr. A solution of sulfuric acid (28 g) dissolved in tetrahydrofuran (120 ml)-water (30 ml) was prepared, into which the reaction mixture was poured. The mixture was refluxed under heating for 2 hr. After cooling, the reaction mixture was poured into ice water and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.1 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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